3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional cyclohexyl, iodo, and phenyl substituents. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazole with a suitable α-oxoketene dithioacetal in the presence of trifluoroacetic acid as a catalyst . The reaction proceeds through a series of steps, including cyclization and functional group modifications, to yield the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to enhance the efficiency of the synthesis . These catalysts offer advantages such as low cost, non-toxicity, and stability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can result in the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the cyclohexyl and iodo substituents.
3-Phenyl-1H-pyrazolo[3,4-b]pyridine: Another derivative with a phenyl group but different substituents at other positions.
Uniqueness
3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the iodo group provides opportunities for further functionalization through substitution reactions.
Properties
Molecular Formula |
C18H18IN3 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-cyclohexyl-5-iodo-4-phenyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H18IN3/c19-14-11-20-18-16(15(14)12-7-3-1-4-8-12)17(21-22-18)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,20,21,22) |
InChI Key |
KCBPRUMPGGGNKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C(C=NC3=NN2)I)C4=CC=CC=C4 |
Origin of Product |
United States |
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